Cas no 21905-82-8 (Cinnoline, 3-nitro-)

3-ニトロシンノリン(Cinnoline, 3-nitro-)は、分子式C8H5N3O2で表される芳香族複素環化合物です。シンノリン骨格にニトロ基が導入された構造を持ち、有機合成や医薬品中間体としての応用が期待されます。特に、その高い反応性と電子求引性により、置換反応や縮合反応における有用な前駆体として機能します。また、π共役系を有するため、光電子材料や色素開発の分野でも研究対象となっています。純度管理が容易で安定性に優れており、実験室規模から工業的プロセスまで幅広く利用可能です。

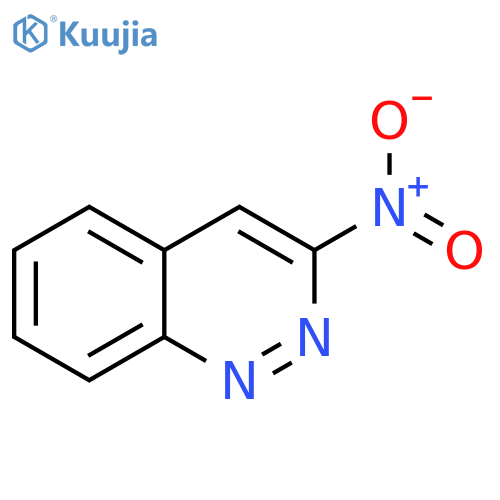

Cinnoline, 3-nitro- structure

商品名:Cinnoline, 3-nitro-

Cinnoline, 3-nitro- 化学的及び物理的性質

名前と識別子

-

- Cinnoline, 3-nitro-

- 3-nitrocinnoline

- 3-Nitro-cinnolin

- 3-nitro-cinnoline

- AC1L5JLK

- AC1Q20D1

- CTK1A4795

- NSC25399

- NSC-25399

- SCHEMBL11311982

- A911597

- DTXSID30282312

- 21905-82-8

- DS-001171

-

- インチ: InChI=1S/C8H5N3O2/c12-11(13)8-5-6-3-1-2-4-7(6)9-10-8/h1-5H

- InChIKey: HYZQJOVSKFXLGC-UHFFFAOYSA-N

- ほほえんだ: O=[N+](C1=NN=C2C=CC=CC2=C1)[O-]

計算された属性

- せいみつぶんしりょう: 175.03825

- どういたいしつりょう: 175.038

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.437

- ふってん: 368.8°C at 760 mmHg

- フラッシュポイント: 176.8°C

- 屈折率: 1.694

- PSA: 68.92

- LogP: 2.06120

Cinnoline, 3-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449041444-1g |

3-Nitrocinnoline |

21905-82-8 | 95% | 1g |

$755.37 | 2023-09-02 | |

| Ambeed | A882538-1g |

3-Nitrocinnoline |

21905-82-8 | 95+% | 1g |

$1290.0 | 2025-02-25 | |

| Chemenu | CM183385-1g |

3-nitrocinnoline |

21905-82-8 | 95% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM183385-1g |

3-nitrocinnoline |

21905-82-8 | 95% | 1g |

$805 | 2021-06-17 | |

| Ambeed | A882538-250mg |

3-Nitrocinnoline |

21905-82-8 | 95+% | 250mg |

$516.0 | 2025-02-25 |

Cinnoline, 3-nitro- 関連文献

-

1. Cinnolines. Part II. Reaction with hydrogen peroxide and acetic acidM. H. Palmer,E. R. R. Russell J. Chem. Soc. C 1968 2621

-

2. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolinesE. Lunt,K. Washbourn,W. R. Wragg J. Chem. Soc. C 1968 687

-

3. A new cinnoline synthesis. Part VI. 4-MercaptocinnolinesH. J. Barber,E. Lunt J. Chem. Soc. C 1968 1156

-

4. Cinnolines. Part VIII. Methylation of some substituted cinnolinesD. E. Ames,R. F. Chapman,D. Waite J. Chem. Soc. C 1966 470

-

5. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnolineH. J. Barber,E. Lunt,K. Washbourn,W. R. Wragg J. Chem. Soc. C 1967 1657

21905-82-8 (Cinnoline, 3-nitro-) 関連製品

- 31164-27-9(3-Nitro-1H-indazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 249916-07-2(Borreriagenin)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21905-82-8)Cinnoline, 3-nitro-

清らかである:99%

はかる:1g

価格 ($):835.0